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Compound of Interest

Methyl 2-(2-bromophenyl)-2-
Compound Name:
oxoacetate

Cat. No.: B1610294

Molecular Structure and Physicochemical

Properties
Chemical Identity and Structural Features

Methyl 2-bromophenylglyoxylate, with the chemical formula CoH7BrOs, belongs to the family of
o-ketoesters. Its structure is characterized by a phenyl ring substituted at the ortho position with
a bromine atom, directly attached to a glyoxylate moiety. The molecule's core reactivity is
dictated by the vicinal arrangement of the ketone and ester carbonyl groups, which mutually
influence each other's electrophilicity.[1] The presence of the ortho-bromo substituent
introduces significant steric and electronic effects, which are critical considerations for its
synthetic applications.

Caption: Chemical structure of Methyl 2-Bromophenylglyoxylate.

Physicochemical Properties

The physical and chemical properties of methyl 2-bromophenylglyoxylate are summarized
below. These values are calculated based on its structure and serve as a predictive baseline
for experimental work.
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Property Value Source
Molecular Formula CoH7BrOs

Molecular Weight 243.06 g/mol Calculated
CAS Number Not assigned

Expected to be a pale yellow
Appearance ) ] ] Analogy
oil or low-melting solid

Boiling Point > 250 °C (Predicted) Analogy

N Soluble in common organic
Solubility Analogy
solvents (DCM, Ether, EtOAc)

Proposed Synthesis and Experimental Protocol

The synthesis of aryl glyoxylates can be achieved through several established methodologies.
[2] For methyl 2-bromophenylglyoxylate, a robust and widely applicable method is the Friedel-
Crafts acylation of bromobenzene using methyl oxalyl chloride.

Synthetic Route: Friedel-Crafts Acylation

This pathway involves the electrophilic substitution of bromobenzene with an acylium ion
generated from methyl oxalyl chloride in the presence of a strong Lewis acid catalyst, such as
aluminum chloride (AICI3). The ortho-para directing nature of the bromine substituent leads to a
mixture of isomers, necessitating chromatographic purification.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.mdpi.com/2073-4344/15/6/597
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow: Synthesis and Verification

Reactants:
- Bromobenzene
- Methyl Oxalyl Chloride
- AICI3

Friedel-Crafts Acylation

(DCM, 0°C to rt)

Aqueous Workup
(HCI quench, extraction)

Column Chromatography
(Silica Gel)

v

Spectroscopic Characterization
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Caption: Proposed workflow for synthesis and characterization.
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Detailed Experimental Protocol

Materials:

e Bromobenzene (1.0 equiv)

e Methyl oxalyl chloride (1.1 equiv)

e Anhydrous Aluminum Chloride (AICI3) (1.2 equiv)
e Dichloromethane (DCM), anhydrous

e Hydrochloric acid (1M HCI)

e Saturated sodium bicarbonate solution (NaHCO3)
e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

e Hexanes and Ethyl Acetate (for elution)

Procedure:

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add
anhydrous DCM and AICIs (1.2 equiv).

e Cool the suspension to 0 °C in an ice bath.
e Add bromobenzene (1.0 equiv) to the stirred suspension.

¢ Slowly add methyl oxalyl chloride (1.1 equiv) dropwise over 30 minutes. The reaction is
exothermic; maintain the temperature below 5 °C.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 4-6 hours. Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by slowly
adding it to a beaker of crushed ice and 1M HCI.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

Combine the organic layers and wash sequentially with 1M HCI, saturated NaHCOs solution,
and brine.

Dry the organic layer over anhydrous Na=SOs, filter, and concentrate under reduced
pressure to yield the crude product.[3]

Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl
acetate gradient to separate the ortho and para isomers.

Spectroscopic Characterization (Anticipated Data)

Definitive structural confirmation relies on a combination of spectroscopic techniques. The
following data are predicted based on known values for similar molecular fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons and the methyl ester protons. The aromatic region (7.2-7.8 ppm) will likely display a
complex multiplet pattern due to the ortho-substitution. The methyl ester protons will appear
as a sharp singlet around 3.9 ppm, deshielded by the adjacent oxygen atom.[4][5]

13C NMR: The carbon spectrum will be characterized by signals for the two carbonyl carbons
(ketone ~180-190 ppm, ester ~160-165 ppm), the aromatic carbons (120-140 ppm), and the
methyl ester carbon (~53 ppm).[6] The carbon bearing the bromine atom (C-Br) is expected

around 125 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key
absorption bands are anticipated at:

e ~1735 cm~1 (strong, sharp): C=0 stretch of the ester carbonyl.
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e ~1690 cm™! (strong, sharp): C=0 stretch of the ketone carbonyl, slightly lowered due to
conjugation with the aromatic ring.[7][8]

e ~3100-3000 cm~ (medium): Aromatic C-H stretching.
e ~2960 cm~1 (weak): Aliphatic C-H stretching from the methyl group.[9]
e ~1250 cm™1 (strong): C-O stretching of the ester group.

e ~750 cm™1 (strong): C-Br stretching.

Mass Spectrometry (MS)
Electron lonization Mass Spectrometry (EI-MS) would show a characteristic isotopic pattern for
the molecular ion [M]* due to the presence of bromine ("°Br and 81Br in ~1:1 ratio).

e Molecular lon (M*): Peaks at m/z 242 and 244.

o Key Fragments: Loss of the methoxy group (-OCHs) to give a fragment at m/z 211/213. Loss
of the carbomethoxy group (-COOCHSs) to give a fragment at m/z 183/185. The benzoyl
fragment [CeH4BrCO]J* would be a prominent peak.[10][11]

Technique Anticipated Signature

1H NMR (CDCls) 5 ~7.8-7.2 (m, 4H, Ar-H), ~3.9 (s, 3H, -OCHs)

0 ~185 (C=0, ketone), ~164 (C=0, ester), ~140-

13C NMR (CDCls)
120 (Ar-C), ~53 (-OCHs)

~1735 (C=0, ester), ~1690 (C=0, ketone),

IR (thin film, cm™1
( ) ~1250 (C-0), ~750 (C-Br)

MS (El, m/z) 244, 242 (M*), 213, 211, 185, 183

Reactivity and Synthetic Utility

The dual electrophilicity of a-ketoesters like methyl 2-bromophenylglyoxylate makes them
valuable and versatile building blocks in organic synthesis.[1]
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Methyl 2-Bromophenylglyoxylate
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Caption: Key reaction pathways for Methyl 2-Bromophenylglyoxylate.

Nucleophilic Addition

The ketone carbonyl is significantly more electrophilic than the ester carbonyl and is the
primary site for nucleophilic attack. This selectivity allows for a range of transformations.

e Henry Reaction: Reaction with nitromethane in the presence of a base yields 3-nitro-a-
hydroxy esters, which are precursors to valuable (3-amino-a-hydroxy esters.[12][13]

¢ Aldol and Mannich Reactions: These reactions provide access to complex polyfunctional
molecules by forming new carbon-carbon or carbon-nitrogen bonds at the a-position of the
ketone.[1]

» Organometallic Reagents: Grignard and organolithium reagents add selectively to the ketone
to produce tertiary a-hydroxy esters.

The choice of nucleophile and reaction conditions is critical. The steric hindrance from the
ortho-bromo group may necessitate stronger nucleophiles or longer reaction times compared to
its unsubstituted counterpart.

Application in Heterocyclic Chemistry

The 1,2-dicarbonyl structure is a classic precursor for the synthesis of various heterocycles. For
instance, condensation with 1,2-diamines can lead to the formation of quinoxaline derivatives,
a scaffold present in many biologically active compounds.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1610294?utm_src=pdf-body-img
https://pubs.acs.org/doi/10.1021/jo025690z
https://pubmed.ncbi.nlm.nih.gov/12098300/
https://www.beilstein-journals.org/bjoc/articles/18/129
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

Conclusion

Methyl 2-bromophenylglyoxylate is a promising synthetic intermediate whose utility is defined
by its a-ketoester core and the modulating influence of its ortho-bromo substituent. While
detailed experimental data for this specific molecule is not widely published, its chemical
behavior can be confidently predicted from well-established principles of organic chemistry.
This guide provides the necessary foundational knowledge for its synthesis, characterization,
and strategic application in research and development, empowering scientists to leverage its
unique structural features for the construction of novel and complex molecular targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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